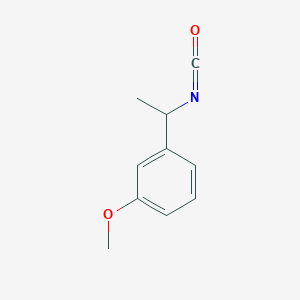

1-(1-Isocyanatoethyl)-3-methoxybenzene

Description

Significance of Isocyanates in Modern Organic Synthesis and Polymer Science

The primary significance of isocyanates lies in their role as precursors to polyurethane polymers. nih.gov The reaction of diisocyanates with polyols forms the basis of the polyurethane industry, which produces a vast array of materials, including flexible and rigid foams, elastomers, coatings, and adhesives. Beyond polymer science, isocyanates are valuable reagents in organic synthesis. They participate in multicomponent reactions, offering efficient pathways to complex molecular architectures such as ureas, carbamates, and amides, which are significant in the development of pharmaceuticals and agrochemicals. nih.gov The development of innovative and sustainable methods for isocyanate synthesis is an active area of research, aiming to enhance safety and efficiency.

Structural Features and Reactivity Principles of Aromatic Isocyanates

Aromatic isocyanates are characterized by the direct attachment of the isocyanate group to an aromatic ring. This structural feature significantly influences their reactivity. The aromatic ring's electron-withdrawing nature increases the electrophilicity of the isocyanate carbon atom, making aromatic isocyanates generally more reactive than their aliphatic counterparts.

The reactivity of aromatic isocyanates is also affected by other substituents on the aromatic ring. Electron-donating groups can decrease reactivity, while electron-withdrawing groups can enhance it. The position of these substituents relative to the isocyanate group also plays a crucial role in modulating reactivity. Aromatic isocyanates readily react with nucleophiles such as alcohols, amines, and water. Their reaction with alcohols to form urethanes is the cornerstone of polyurethane chemistry.

Overview of 1-(1-Isocyanatoethyl)-3-methoxybenzene: A Chiral Isocyanate with Methoxy (B1213986) Aromaticity

This compound is a specific aromatic isocyanate that possesses a chiral center at the ethyl group attached to the benzene (B151609) ring. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers. This chirality is a key feature, as the use of chiral building blocks is of paramount importance in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, which is often crucial in pharmaceutical applications.

Furthermore, the molecule features a methoxy (-OCH3) group on the aromatic ring at the meta-position relative to the isocyanatoethyl group. The methoxy group is an electron-donating group, which can influence the reactivity of the isocyanate functionality and the aromatic ring itself.

Below are some of the computed chemical and physical properties of the (R)-enantiomer of this compound:

| Property | Value |

| Molecular Weight | 177.20 g/mol |

| Exact Mass | 177.078978594 Da |

| Molecular Formula | C10H11NO2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Complexity | 199 |

| Topological Polar Surface Area | 38.7 Ų |

| XLogP3-AA | 3 |

This data is based on the (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate enantiomer.

Scope and Objectives of Research on this compound

While extensive research exists on the broader categories of aromatic and chiral isocyanates, dedicated studies focusing specifically on this compound are not widely available in published scientific literature. However, based on its structural features, the research objectives for this compound can be inferred.

A primary research goal would likely be its application in asymmetric synthesis . As a chiral isocyanate, it could serve as a chiral derivatizing agent to determine the enantiomeric purity of other chiral molecules or as a monomer in the synthesis of stereoregular polymers, such as chiral polyurethanes. nih.gov The synthesis of optically active polyurethanes is a field of interest for creating materials with unique optical or mechanical properties. nih.gov

Another research avenue would involve investigating the influence of the methoxy group on the reactivity of the benzylic isocyanate. Studies could explore how this electron-donating group affects the reaction rates and pathways in polymerization and other organic reactions, compared to unsubstituted or differently substituted chiral aromatic isocyanates. acs.org

The synthesis of this compound itself, particularly in an enantiomerically pure form, would be a significant research objective. This would likely involve asymmetric synthesis strategies to establish the chiral center or resolution of a racemic mixture.

In essence, research on this compound would aim to expand the toolbox of chiral building blocks available to synthetic chemists, with potential applications in materials science and medicinal chemistry. The combination of its chirality and the electronic effects of the methoxy group makes it a candidate for creating novel polymers and complex organic molecules with specific stereochemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-isocyanatoethyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCQMWZIOMQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 1 Isocyanatoethyl 3 Methoxybenzene

Reactions Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the basis for its most common and synthetically useful transformations.

Nucleophilic Additions with Amines to Form Substituted Ureas

The reaction between an isocyanate and a primary or secondary amine is a rapid and efficient method for the synthesis of substituted ureas. This nucleophilic addition reaction involves the attack of the lone pair of electrons from the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. The process is typically exothermic and often proceeds to completion without the need for a catalyst.

The general mechanism involves the formation of a zwitterionic intermediate, which quickly rearranges through a proton transfer to yield the stable urea (B33335) product. The reaction of 1-(1-isocyanatoethyl)-3-methoxybenzene with various amines would produce a series of N,N'-substituted ureas, with the substituent from the amine being incorporated into the final structure. This reaction is a cornerstone in the synthesis of a wide array of compounds with applications in medicinal chemistry and materials science.

Table 1: Representative Nucleophilic Addition Reactions with Amines

| Amine Nucleophile | Product Class | General Reaction Scheme |

|---|---|---|

| Primary Amine (R-NH₂) | N,N'-Disubstituted Urea | C₁₀H₁₁NO₂ + R-NH₂ → C₁₀H₁₂N₂O(R) |

| Secondary Amine (R₂-NH) | N,N,N'-Trisubstituted Urea | C₁₀H₁₁NO₂ + R₂-NH → C₁₀H₁₃N₂O(R₂) |

Note: The table illustrates the expected product classes from the reaction of this compound with different types of amines.

Reactions with Alcohols to Yield Carbamates

In a reaction analogous to the formation of ureas, isocyanates react with alcohols to form carbamates, also known as urethanes. This nucleophilic addition proceeds via the attack of the alcohol's oxygen atom on the isocyanate carbon. The reaction is generally slower than the corresponding reaction with amines and often requires catalysis, particularly for less reactive or sterically hindered alcohols. Common catalysts include tertiary amines and organotin compounds.

The reaction of this compound with an alcohol (R-OH) would yield a carbamate (B1207046) ester. This transformation is fundamental to the production of polyurethanes, where di- or poly-isocyanates react with polyols. The kinetic profile of carbamate formation can be influenced by the structure of the alcohol and the reaction conditions.

Table 2: Synthesis of Carbamates from this compound

| Alcohol Reactant | Product | Catalyst (Typical) |

|---|---|---|

| Methanol (CH₃OH) | Methyl [1-(3-methoxyphenyl)ethyl]carbamate | Tertiary Amine (e.g., DABCO) |

| Ethanol (C₂H₅OH) | Ethyl [1-(3-methoxyphenyl)ethyl]carbamate | Organotin compound |

Cycloaddition Reactions (e.g., [2+2], [3+2])

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions with various unsaturated compounds. These reactions are valuable for constructing heterocyclic ring systems. For instance, isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes or ketenes.

More commonly, isocyanates act as dipolarophiles in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) with 1,3-dipoles such as nitrile oxides or azides. These reactions provide a direct route to five-membered heterocycles. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the isocyanate and the 1,3-dipole. The reaction of 1-(1-is

Reactions Involving the Methoxybenzene Moiety

Functional Group Transformations on the Aromatic Ring

The aromatic ring of this compound possesses two key substituents that dictate its reactivity towards functional group transformations: the methoxy (B1213986) group (-OCH₃) and the 1-isocyanatoethyl group [-CH(NCO)CH₃]. These groups exert distinct electronic effects that influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions.

The methoxy group is a powerful activating group due to its ability to donate electron density to the benzene (B151609) ring through resonance (a +R effect). This effect increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Conversely, the 1-isocyanatoethyl group is generally considered a deactivating group. The isocyanate moiety is strongly electron-withdrawing due to the high electronegativity of its oxygen and nitrogen atoms. This inductive effect (-I effect) withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. As a deactivating group that does not possess non-bonding electrons for resonance donation, it acts as a meta-director.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | +R, -I (Resonance dominates) | Activating | Ortho, Para |

Given the positions of the existing groups at C1 and C3, the potential sites for electrophilic attack are C2, C4, C5, and C6. The methoxy group at C3 strongly activates the C2, C4, and C6 positions. The 1-isocyanatoethyl group at C1 deactivates the ring and directs incoming groups to the C5 position (meta). The powerful activating and directing effect of the methoxy group is expected to be the dominant factor, making positions 2, 4, and 6 the most probable sites of substitution in reactions like nitration, halogenation, or Friedel-Crafts reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving isocyanates are a valuable method for the synthesis of various nitrogen-containing heterocycles. In such reactions, a nucleophilic moiety tethered to the same molecule attacks the electrophilic carbon atom of the isocyanate group, leading to ring formation. For a molecule like this compound, this would require the presence of a suitable internal nucleophile, which could be introduced through prior modification of the aromatic ring or the ethyl side chain. While radical-mediated cyclizations of aryl isocyanides onto an adjacent aromatic ring are known synthetic strategies for forming phenanthridine (B189435) derivatives, specific studies detailing intramolecular cyclization pathways originating from this compound have not been prominently reported in the reviewed literature. beilstein-journals.org The feasibility of such a reaction would depend on the nature and position of the tethered nucleophile, governed by factors like ring strain and the geometric viability of the transition state.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly efficient tools in organic synthesis. nih.govfrontiersin.org Isocyanates are common and versatile components in many well-known MCRs. Theoretically, this compound can serve as the isocyanate component in several classical MCRs.

Passerini Reaction: This three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov If this compound were used in a Passerini-type reaction, it would react with the other components to form a corresponding α-acyloxy amide product.

Ugi Reaction: The Ugi four-component reaction is even more powerful, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to generate an α-acylamino carboxamide. nih.govmdpi.comresearchgate.net The inclusion of this compound would result in a complex peptide-like scaffold.

These reactions proceed through a key nitrilium ion intermediate that is trapped by a nucleophile (the carboxylate in the Passerini reaction or an external nucleophile in the Ugi reaction). semanticscholar.orgnih.gov While the principles of these MCRs are well-established, specific examples documenting the use of this compound as a reactant were not found in the surveyed literature.

Table 2: Theoretical Components for MCRs with this compound

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 |

|---|---|---|---|---|

| Passerini Reaction | This compound | Aldehyde/Ketone | Carboxylic Acid | N/A |

Stereoselective Reactions of Chiral this compound

The 1-isocyanatoethyl group contains a stereocenter at the carbon atom bonded to the aromatic ring and the isocyanate group. Consequently, this compound is a chiral molecule and can exist as two enantiomers, (R)- and (S)-1-(1-isocyanatoethyl)-3-methoxybenzene.

When a single enantiomer of this chiral isocyanate is used in a reaction with other achiral reagents, it can lead to the formation of diastereomeric products. This process, known as substrate-controlled stereoselection, arises because the pre-existing stereocenter influences the transition state energies of the pathways leading to different stereoisomers of the product. For instance, in a multi-component reaction like the Passerini or Ugi reaction, the chiral isocyanate would likely induce a diastereomeric excess in the final product. While asymmetric synthesis using chiral catalysts to control the stereochemical outcome of reactions involving isocyanates is an active area of research, specific studies focusing on the diastereoselective reactions of enantiomerically pure this compound are not extensively documented in the available literature. nih.govbroadinstitute.orgyoutube.com

Catalytic Studies in Reactions of this compound

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling transformations under milder conditions. The reactivity of this compound can be significantly influenced by both metal-based and organocatalytic systems.

Transition metals are widely used to catalyze a variety of reactions involving isocyanates and their isoelectronic counterparts, isocyanides. researchgate.netnyu.edu These reactions often involve the coordination of the isocyanate to the metal center, followed by transformations such as insertion, cycloaddition, or polymerization. For example, palladium-catalyzed reactions can mediate the insertion of isocyanides into C-H or C-I bonds, leading to the formation of complex heterocyclic structures. beilstein-journals.org Similarly, cobalt complexes have been shown to catalyze the asymmetric copolymerization of epoxides and isocyanates to produce chiral polyurethanes. nih.gov Although these catalytic systems are well-developed for the general class of isocyanates, specific research detailing metal-catalyzed transformations of this compound is limited.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. In the context of isocyanate chemistry, organocatalysts can activate the reaction partners. For instance, chiral Lewis bases or Brønsted acids can be employed to catalyze asymmetric reactions. Chiral phosphoric acids have been used to protonate and activate imines in multicomponent reactions, enabling enantioselective addition of isocyanides. beilstein-journals.org Similarly, Lewis bases can activate other components in reactions like the Rauhut-Currier reaction. researchgate.net While organocatalysis offers a promising avenue for controlling the reactivity and stereoselectivity of reactions involving this compound, particularly in MCRs, dedicated studies on this specific substrate are not widely available in the current literature.

Reaction Kinetic and Thermodynamic Investigations

Due to a lack of specific experimental data in the current literature for this compound, this section will discuss the general kinetic and thermodynamic principles governing the reactions of analogous aromatic isocyanates. The reactivity of the isocyanate group is central to the formation of polyurethanes and other derivatives.

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is a well-studied process. The kinetics of these reactions are influenced by several factors, including the structure of the alcohol, the solvent, temperature, and the presence of catalysts. Generally, primary alcohols exhibit higher reactivity towards isocyanates than secondary alcohols, a difference attributed to steric hindrance. researchgate.net

Kinetic studies on the reaction of phenyl isocyanate with various monoalcohols have been conducted using microreactor systems. These studies allow for precise determination of reaction rate constants and apparent activation energies. The data indicates a clear difference in reactivity between primary and secondary alcohols. researchgate.net

| Reactant (Alcohol) | Reaction Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Propan-1-ol | Data not available in provided sources | ~30-40 |

| Butan-1-ol | Data not available in provided sources | ~30-40 |

| Propan-2-ol | Data not available in provided sources | ~41-52 |

| Butan-2-ol | Data not available in provided sources | ~41-52 |

The mechanism of the reaction between aryl isocyanates and alcohols has been a subject of investigation, with evidence suggesting a multi-molecular intervention of the alcohol molecules, particularly at higher concentrations. kuleuven.be The reaction is also highly dependent on the solvent used. nih.gov

Post-Synthetic Derivatization Strategies

The high reactivity of the isocyanate functional group in this compound allows for a variety of post-synthetic derivatization strategies. These reactions are fundamental to the synthesis of a wide array of functional molecules, including ureas and carbamates. doxuchem.comwikipedia.org

Synthesis of Urea Derivatives:

A primary derivatization route for isocyanates is the reaction with primary or secondary amines to form substituted ureas. doxuchem.comwikipedia.org This reaction is typically rapid and proceeds with high yield. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a stable urea linkage. wikipedia.org

A general procedure for the synthesis of N-benzyl ureas involves adding the isocyanate to a solution of an amine and a base like triethylamine (B128534) in a solvent such as dichloromethane. bioorganic-chemistry.com The reaction is stirred at room temperature until the isocyanate is consumed. bioorganic-chemistry.com

| Amine Reactant | Solvent | General Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic Amines | Dichloromethane | Room Temperature, Triethylamine | N-Alkyl-N'-Aryl Urea |

| Secondary Aliphatic Amines | Dichloromethane | Room Temperature, Triethylamine | N,N-Dialkyl-N'-Aryl Urea |

| Aromatic Amines | Dichloromethane | Room Temperature, Triethylamine (longer reaction time may be required) | N,N'-Diaryl Urea |

Note: This table provides a generalized overview of reaction conditions for the synthesis of ureas from isocyanates and various amines. bioorganic-chemistry.com

Synthesis of Carbamate Derivatives:

Another significant derivatization strategy is the reaction of isocyanates with alcohols to produce carbamates (urethanes). wikipedia.org This reaction is the cornerstone of polyurethane chemistry. The reaction can be performed with or without a catalyst, although catalysts are often employed in commercial preparations to increase the reaction rate. google.com

The synthesis of carbamates can be achieved by reacting the isocyanate with a hydroxylated compound, which can be an alcohol or an oxime. google.com The choice of solvent and catalyst can influence the reaction rate and the formation of by-products. google.com

| Alcohol Reactant | Catalyst (Example) | Solvent (Example) | Product Type |

|---|---|---|---|

| Primary Alcohols | Zinc salts, Iron salts, Tin dihalide | Toluene (B28343), Methylene Dichloride | Alkyl N-Aryl Carbamate |

| Phenols | Zinc salts, Iron salts, Tin dihalide | Toluene, Methylene Dichloride | Aryl N-Aryl Carbamate |

Note: This table outlines general conditions for the synthesis of carbamates from isocyanates and alcohols. google.com

These derivatization strategies highlight the versatility of this compound as a synthon for creating a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Studies of 1 1 Isocyanatoethyl 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(1-isocyanatoethyl)-3-methoxybenzene. Methods such as Density Functional Theory (DFT) are employed to gain insights into the molecule's stability, reactivity, and spectroscopic properties. nih.govukm.my DFT functionals like B3LYP, combined with basis sets such as 6-311G++(d,p), provide a balance of computational cost and accuracy for molecules of this size. nih.govresearchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, particularly the oxygen of the isocyanate group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides detailed information on charge distribution, revealing the partial charges on each atom. The carbon atom in the isocyanate (-N=C=O) group is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it the primary site for nucleophilic attack. nih.gov

Table 1: Illustrative Electronic Properties Calculated for an Aromatic Isocyanate Derivative Note: This data is representative of typical values obtained for similar aromatic compounds through DFT calculations and is for illustrative purposes.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 2.5 Debye |

| Mulliken Charge on NCO Carbon | Partial atomic charge on the isocyanate carbon, indicating its electrophilicity. | +0.5 to +0.7 e |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions, thereby elucidating detailed reaction mechanisms. For the synthesis of this compound, theoretical calculations can identify the most plausible pathways, intermediates, and transition states (TS). chemrxiv.org

One common phosgene-free route to isocyanates is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). libretexts.org Quantum chemical calculations can model this entire process. The geometry of the reactant, transition state, and product for each step can be optimized, and the corresponding energy barriers (activation energies) can be calculated. chemrxiv.org The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactant and product. acs.org

For instance, in a hypothetical catalyzed reaction, DFT calculations can explore the catalytic cycle step-by-step. acs.org This involves modeling the coordination of reactants to the catalyst, the transformation through one or more transition states, and the final release of the product. acs.org Comparing the energy barriers of different potential pathways allows researchers to predict which mechanism is kinetically favored. chemrxiv.org Such studies have been performed for the conversion of phenylnitrile oxide into phenyl isocyanate, showing how different catalysts can lower the effective reaction barrier. chemrxiv.org

Conformational Analysis of the Isocyanate and its Derivatives

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the ethyl group to the benzene (B151609) ring, the C-N bond of the isocyanate, and the C-O bond of the methoxy (B1213986) group. Conformational analysis aims to identify the molecule's most stable three-dimensional structures (conformers). nih.gov

This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle of a specific bond. nih.gov The minima on this energy profile correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. nih.gov

For this compound, key considerations would include:

Rotation of the Isocyanatoethyl Group: The orientation of the -CH(NCO)CH₃ group relative to the methoxy-substituted phenyl ring.

Rotation of the Isocyanate Group: The orientation of the N=C=O group relative to the rest of the ethyl side chain.

Rotation of the Methoxy Group: The orientation of the -OCH₃ group relative to the plane of the benzene ring.

Studies on similar molecules, like chloroacetyl isocyanate, have shown that multiple stable conformers can coexist with comparable relative stability. nih.gov The final distribution of conformers at equilibrium depends on their relative free energies. libretexts.org

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Note: This table is an illustrative example based on principles of conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle (C_ring-C_ethyl-N-C) | Dihedral Angle (C_ring-O-C_methoxy) | Relative Energy (kJ/mol) |

| A (Global Minimum) | ~60° (gauche) | 0° (planar) | 0.0 |

| B | ~180° (anti) | 0° (planar) | 2.5 |

| C | ~60° (gauche) | 90° (perpendicular) | 8.0 |

| D | ~180° (anti) | 90° (perpendicular) | 10.5 |

Computational Modeling of Chiral Recognition and Stereochemical Control

Since this compound possesses a chiral center at the ethyl carbon, it exists as two enantiomers (R and S). Computational modeling can provide critical insights into how these enantiomers interact differently with other chiral molecules, such as catalysts or biological receptors. This is the basis of chiral recognition.

To study stereochemical control in a reaction, such as the reaction of the isocyanate with a chiral alcohol, computational methods can be used to model the transition states for all possible diastereomeric combinations. This involves:

Building Models: Creating 3D models of the R- and S-enantiomers of the isocyanate reacting with the R- and S-enantiomers of the chiral nucleophile.

Locating Transition States: For each of the four possible reactions (R+R, R+S, S+R, S+S), computational methods are used to find the geometry and energy of the transition state.

Comparing Energies: The difference in the activation energies between the diastereomeric transition states determines the stereoselectivity of the reaction. A lower energy barrier for one pathway indicates that the corresponding product will be formed preferentially.

Techniques like quantum mechanics/molecular mechanics (QM/MM) or docking simulations can be employed, especially when large catalyst or enzyme systems are involved. These models help rationalize experimentally observed stereoselectivity and can be used to design new catalysts that favor the formation of a desired stereoisomer.

Theoretical Basis for Green Chemistry Principles in Isocyanate Synthesis

Computational chemistry provides a theoretical foundation for applying the principles of green chemistry to the synthesis of isocyanates, aiming to develop safer and more sustainable processes. rsc.org The traditional reliance on highly toxic phosgene (B1210022) for isocyanate production is a major environmental and safety concern. nih.gov

Theoretical studies can support the development of phosgene-free synthetic routes in several ways: researchgate.net

Reaction Design and Atom Economy: By calculating reaction energies and barriers for alternative pathways, such as those using dimethyl carbonate or urea (B33335), computational models can identify routes that are both thermodynamically feasible and maximize the incorporation of reactant atoms into the final product. nih.gov

Energy Efficiency: Theoretical calculations can screen for catalysts that lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. acs.org

Use of Safer Solvents: Continuum solvation models in quantum chemistry software allow chemists to predict how a reaction's kinetics and thermodynamics will change in different solvents. This enables the in silico screening for greener alternatives to hazardous organic solvents.

Catalyst Development: Computational modeling can elucidate the mechanism of catalytic reactions, providing insights into how a catalyst functions at the molecular level. acs.org This knowledge is crucial for designing new, more efficient, and selective catalysts that can be used in small amounts, avoiding the need for stoichiometric reagents. researchgate.net

Avoiding Chemical Derivatives: By understanding the intrinsic reactivity of functional groups through electronic structure analysis, chemists can design synthetic pathways that avoid the need for protecting groups, thereby reducing the number of reaction steps and minimizing waste generation.

Through these computational approaches, theoretical chemistry plays a proactive role in designing next-generation synthetic processes for compounds like this compound that are safer, more efficient, and environmentally responsible.

Advanced Analytical Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of "1-(1-Isocyanatoethyl)-3-methoxybenzene," offering non-destructive methods to probe its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. The expected chemical shifts in these spectra can be predicted based on the molecular structure, confirming the presence of the methoxy (B1213986) group, the substituted aromatic ring, and the isocyanatoethyl side chain. dtic.mil

For a more detailed structural confirmation, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, confirming the relationship between the CH and CH₃ protons of the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework, for instance, by connecting the ethyl group to the aromatic ring and confirming the position of the methoxy substituent. nih.gov

The compound "this compound" possesses a stereogenic center at the carbon atom bonded to the isocyanate group, meaning it exists as a pair of enantiomers ((R) and (S) isomers). Standard NMR techniques cannot differentiate between these enantiomers. Chiral NMR spectroscopy is therefore essential for their analysis. This is often achieved by using a chiral solvating agent (CSA). researchgate.netunipi.it The CSA forms transient diastereomeric complexes with each enantiomer, which have distinct NMR spectral properties. This results in the separation of signals for the (R) and (S) enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the direct determination of enantiomeric excess (ee). researchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Ar-H (ortho to -OCH₃) | ~6.8-7.0 | ~112-115 | Correlates with methoxy carbon and other aromatic carbons |

| Ar-H (para to -OCH₃) | ~7.2-7.3 | ~129-131 | Correlates with adjacent aromatic carbons |

| -CH(NCO)CH₃ | ~4.8-5.0 (quartet) | ~55-60 | Correlates with aromatic C1, methyl carbon, and NCO carbon |

| -CH(NCO)CH₃ | ~1.6-1.8 (doublet) | ~20-25 | Correlates with methine carbon (-CH) |

| -OCH₃ | ~3.8 (singlet) | ~55-56 | Correlates with attached aromatic carbon |

| -N=C=O | - | ~125-130 | Correlates with methine proton (-CH) |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound." The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a relatively clear region of the spectrum, around 2270 cm⁻¹. researchgate.netresearchgate.net

The intensity of this characteristic peak is directly proportional to the concentration of the isocyanate. This relationship makes IR spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, an excellent method for real-time, in-situ monitoring of reactions involving the consumption of the isocyanate group. researchgate.netresearchgate.net Other key vibrational bands confirm the presence of the aromatic ring (C=C stretching around 1600-1450 cm⁻¹) and the methoxy group (C-O stretching around 1250 cm⁻¹ and 1040 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Isocyanate (-N=C=O) | ~2270 | Very Strong, Sharp |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (CH, CH₃) | 3000-2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) | ~1040 | Strong |

Mass spectrometry (MS) is utilized to determine the molecular weight of "this compound" and to study its fragmentation patterns, which provides further structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula (C₁₀H₁₁NO₂).

Under electron ionization (EI), aromatic isocyanates typically exhibit a discernible molecular ion (M⁺) peak. researchgate.net Common fragmentation pathways for aromatic isocyanates include the loss of carbon monoxide (CO, 28 Da) from the isocyanate group. researchgate.net Other significant fragments would arise from the cleavage of the ethyl side chain. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures and quantifying the compound, often after derivatization to a more stable species. nih.gov

| Ion | Formula | Proposed Identity | Expected m/z |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₁NO₂]⁺ | Molecular Ion | 177.08 |

| [M - CH₃]⁺ | [C₉H₈NO₂]⁺ | Loss of methyl radical | 162.05 |

| [M - NCO]⁺ | [C₉H₁₁O]⁺ | Loss of isocyanate radical | 135.08 |

| [M - C₂H₄NCO]⁺ | [C₈H₇O]⁺ | Benzylic cleavage | 121.05 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule's chromophores. The methoxy-substituted benzene (B151609) ring in "this compound" acts as a chromophore and will exhibit characteristic absorption bands in the UV region.

While UV-Vis spectroscopy can be less sensitive for the direct quantification of isocyanates compared to other methods, it serves as a valuable tool for reaction monitoring. rsc.org According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. spectroscopyonline.com Therefore, if a reaction involving "this compound" leads to a significant change in the electronic structure or conjugation of the chromophore in either the reactants or products, the reaction progress can be conveniently tracked by monitoring the change in absorbance at a specific wavelength over time.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of "this compound" from reaction precursors, byproducts, and for the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the chemical purity of "this compound." Using a standard achiral stationary phase, HPLC can effectively separate the target compound from other impurities, allowing for accurate purity determination.

Given the chiral nature of the compound, Chiral HPLC is the definitive method for separating the (R)- and (S)-enantiomers and determining the enantiomeric purity or enantiomeric excess (ee). phenomenex.com This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of chiral compounds, including those with structures similar to the target molecule. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. windows.net

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Typical Analytes |

|---|---|---|---|

| Polysaccharide Derivatives (Cellulose/Amylose) | Chiralcel®, Chiralpak®, Lux® | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves | Broad applicability, including aromatic compounds, alcohols, amines |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O®, DACH-DNB | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, amides, esters |

| Macrocyclic Glycopeptide Antibiotics | Chirobiotic® V, T, TAG | Inclusion complexation, hydrogen bonding, ionic interactions | Amines, amino acids, carboxylic acids |

| Cyclodextrin-based | Cyclobond® | Inclusion of analyte (or a substituent) into the chiral cavity | Aromatic compounds with substituents that can fit into the cavity |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a crucial tool for assessing purity and identifying potential byproducts from its synthesis.

The isocyanate group is highly reactive, which can present challenges for GC analysis. Therefore, derivatization is often employed to convert the isocyanate into a more stable and less reactive derivative, such as a urethane (B1682113), by reacting it with an alcohol. However, direct analysis is also possible under carefully controlled conditions, using inert columns and optimized temperature programs to prevent on-column degradation.

Research on related aromatic isocyanates and methoxy-substituted aromatic compounds provides a framework for potential GC method development. For instance, the analysis of regioisomeric methoxy methyl phenylacetones has been successfully achieved using specialized stationary phases. oup.com Similarly, methods for analyzing methoxyphenamine (B1676417) and its metabolites in plasma have been established using GC with electron-capture or nitrogen-phosphorus detection, which could be adapted for sensitive detection of nitrogen-containing compounds like this compound. nih.gov

A hypothetical set of GC-MS parameters for the analysis of this compound, based on methods for similar compounds, is presented in the table below.

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Isocyanates

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | To separate compounds based on boiling point and polarity. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min | To achieve good separation of the target compound from solvents and impurities. |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | Inert gas to carry the sample through the column. |

| Detector | Mass Spectrometer (MS) | To identify and quantify the compound based on its mass-to-charge ratio. |

| MS Scan Range | 35-450 amu | To capture the molecular ion and characteristic fragment ions of the compound. |

Preparative Chromatography Techniques

For the isolation and purification of this compound on a larger scale than analytical techniques allow, preparative chromatography is the method of choice. This is particularly important for obtaining high-purity material for subsequent structural analysis, reaction optimization, or biological testing. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common preparative techniques.

Given that this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiral preparative HPLC is essential for separating these stereoisomers. This is critical as the biological activity of enantiomers can differ significantly. Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), are widely used for this purpose. sigmaaldrich.comkromasil.comnih.gov The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

The choice of mobile phase is crucial for achieving good separation and for sample solubility, a key consideration in preparative work. sigmaaldrich.com Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) systems can be employed, often with additives to improve peak shape. kromasil.com

The following table outlines typical conditions for the preparative chiral HPLC separation of aromatic compounds, which could be adapted for this compound.

Table 2: Representative Conditions for Preparative Chiral HPLC

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) | Proven effectiveness for a wide range of chiral aromatic compounds. |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) | Common normal-phase system for good enantioselectivity. |

| Flow Rate | 10-50 mL/min (depending on column diameter) | Optimized for separation efficiency and throughput on a preparative scale. |

| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance for detection. |

| Sample Loading | Dependent on column size and separation factor | Maximized to increase yield per run without compromising resolution. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the isocyanatoethyl and methoxy groups relative to the benzene ring. nih.gov

This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers. In the case of a resolved enantiomer of this compound, X-ray crystallography could definitively establish its (R) or (S) configuration.

The process involves growing a high-quality single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, studies on related methoxybenzene derivatives provide insight into the expected structural features. nih.govresearchgate.netmdpi.comnih.goviucr.org For example, the crystal structure of anisole (B1667542) (methoxybenzene) has been determined, revealing a virtually flat conformation. nih.gov The table below presents hypothetical crystallographic data for a related aromatic compound to illustrate the type of information obtained.

Table 3: Example Crystallographic Data for a Methoxybenzene Derivative

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a, b, c (Å) | 12.4, 9.6, 13.2 | Dimensions of the unit cell. |

| **β (°) ** | 102.5 | Angle of the unit cell for a monoclinic system. |

| **Volume (ų) ** | 1548 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Thermal Analysis Techniques (e.g., DSC, TGA) relevant to reaction stability or polymerization processing

Thermal analysis techniques are essential for evaluating the stability and decomposition behavior of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can determine the onset temperature of decomposition and the percentage of mass loss at different temperatures. This information is critical for understanding the thermal stability of the compound, which is important for storage, handling, and for defining the temperature limits in reactions or polymerization processes where it might be used as a monomer. Studies on the thermal stability of isocyanates show that decomposition can occur at elevated temperatures. researchgate.net Aromatic isocyanates are generally more thermally stable than aliphatic ones. mdpi.comresearchgate.net The decomposition of isocyanates can proceed through various pathways, including the formation of carbodiimides or reversion to the corresponding amine and other products. researchgate.netmdpi.comnih.govmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC can detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes. This data is valuable for characterizing the physical state of the material and for assessing its thermal behavior during processing, such as in polymerization reactions where the heat of reaction can be significant. For polymers made from isocyanates, DSC is used to determine properties like the glass transition temperature (Tg). acs.org

The table below summarizes typical thermal decomposition data for aromatic isocyanates, providing an indication of the expected thermal behavior for this compound.

Table 4: Thermal Decomposition Data for Representative Aromatic Isocyanates from TGA

| Compound | Onset of Decomposition (°C) | Major Mass Loss Region (°C) | Residue at 600 °C (%) |

|---|---|---|---|

| Polymeric MDI | ~250-300 | 300-450 | ~20-30 |

| Toluene (B28343) Diisocyanate (TDI) based Polyurethane | ~200-250 | 250-400 | ~10-20 |

Academic Applications in Chemical Synthesis and Materials Science

As a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center makes 1-(1-isocyanatoethyl)-3-methoxybenzene a valuable precursor for the asymmetric synthesis of a variety of organic compounds. mdpi.comnih.gov This tailored approach to molecule construction is fundamental to creating compounds with specific biological activities or material properties. semanticscholar.org

Synthesis of Chiral Ureas and Carbamates

The isocyanate functional group of this compound readily reacts with amines and alcohols to form ureas and carbamates, respectively. When chiral amines or alcohols are used, this reaction provides a straightforward method for the synthesis of chiral ureas and carbamates. These compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.orgrsc.org The synthesis often proceeds under mild, metal-free conditions, which is advantageous for creating sensitive molecules. nih.govresearchgate.net

| Reactant | Product Class | Significance |

| Chiral Amines | Chiral Ureas | Key structural motifs in pharmaceuticals. |

| Chiral Alcohols | Chiral Carbamates | Found in a wide range of bioactive compounds. |

Preparation of Functionalized Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. This compound can be employed in multi-component reactions to construct complex heterocyclic scaffolds. For instance, it can react with other reagents in a one-pot synthesis to form functionalized heterocycles, a process that is highly efficient in drug discovery. nsf.govnih.govbiointerfaceresearch.com

Role in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. nih.govnih.gov However, their complex structures often make them difficult to synthesize. This compound can serve as a key intermediate in the synthesis of analogues of natural products. unina.itresearchgate.netresearchgate.net These analogues, which are structurally similar to the natural product, can exhibit improved biological activity or be easier to synthesize. researchgate.net This approach allows chemists to explore the structure-activity relationships of natural products and develop new therapeutic agents. researchgate.net

In Polymer Chemistry and Advanced Materials Research

The dual functionality of this compound also makes it a valuable monomer in polymer chemistry, contributing to the development of advanced materials with unique properties.

Monomer for Polyurethane Synthesis, including Chiral Polyurethanes

Polyurethanes are a versatile class of polymers with a wide range of applications. This compound can be used as a monomer in the synthesis of polyurethanes. rwth-aachen.deresearchgate.netmdpi.comresearchgate.net The incorporation of this chiral monomer can lead to the formation of chiral polyurethanes. nih.gov These specialized polymers have potential applications in areas such as chiral separations and asymmetric catalysis. The asymmetric copolymerization of isocyanates with epoxides, for instance, can yield optically active polyurethanes with high enantioselectivity. nih.gov

Applications in Controlled Radical Polymerization (CRP) as a Monomer or Functional Initiator

Controlled radical polymerization (CRP) techniques offer precise control over polymer architecture, molecular weight, and functionality. researchgate.nettcichemicals.comcmu.edugoogle.com this compound can be utilized in CRP in two primary ways:

As a monomer: It can be copolymerized with other monomers to introduce chirality and functional handles along the polymer chain. researchgate.netmdpi.com

As a precursor to a functional initiator: The isocyanate group can be modified to create a functional initiator for CRP, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.eduresearchgate.net This allows for the synthesis of well-defined polymers with a specific functional group at one end of the chain, which can then be used for further reactions or to create block copolymers. cmu.edu

| Application in CRP | Role of this compound | Outcome |

| Monomer | Incorporation into the polymer backbone | Chiral, functionalized polymers |

| Functional Initiator | Modified to initiate polymerization | End-functionalized polymers, block copolymers |

Formation of Poly(urethane-acrylates) and Other Hybrid Polymers

Poly(urethane-acrylates) (PUAs) are a class of hybrid polymers that combine the toughness and flexibility of polyurethanes with the rapid curing capabilities of acrylates, often initiated by UV light. The synthesis of these materials frequently involves the reaction of a hydroxyl-functionalized acrylate (B77674) or methacrylate (B99206) oligomer with an isocyanate-containing compound.

The isocyanate group (-NCO) on this compound readily reacts with the terminal hydroxyl (-OH) groups of polyacrylate chains to form a stable urethane (B1682113) linkage (-NH-C(O)-O-). This reaction is typically facilitated by a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), to ensure high conversion. researchgate.netresearchgate.net The general synthetic scheme involves the initial preparation of a hydroxyl-terminated polyacrylate, which is then "capped" by reacting it with the isocyanate. repec.orguvebtech.com

By incorporating this compound, the resulting PUA gains specific properties derived from the methoxybenzene moiety, such as altered refractive index, thermal stability, and hydrophobicity. The chiral nature of the isocyanate also introduces stereochemistry into the polymer backbone, which can influence the final material's morphology and properties. This approach allows for the creation of advanced materials suitable for specialized applications in coatings, adhesives, and inks. researchgate.netgoogleapis.com

Table 1: Components in a Typical Poly(urethane-acrylate) Synthesis

| Component Role | Example Compound | Function |

|---|---|---|

| Isocyanate | This compound | Forms urethane linkage with polyol/acrylate |

| Polyol/Acrylate | Hydroxyl-terminated poly(methyl methacrylate) | Provides the acrylate backbone and hydroxyl group |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the isocyanate-hydroxyl reaction |

| Initiator (for polymerization) | 2,2'-Azobisisobutyronitrile (AIBN) | Initiates the radical polymerization of acrylates |

Design of Polymers with Specific Topologies (e.g., Dendrimers, Star Polymers)

The precise and highly reactive nature of the isocyanate group makes this compound a valuable component in the synthesis of polymers with complex, non-linear architectures like dendrimers and star polymers.

Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. nih.gov Their synthesis can be achieved through divergent or convergent approaches. nih.govmdpi.com In a convergent synthesis, branched arms, or "dendrons," are built first and then attached to a central core molecule. This compound can be used to functionalize the focal point of a dendron. This functionalized dendron can then be coupled to a core molecule containing multiple hydroxyl or amine groups, with the isocyanate reacting to form the final dendrimer. Conversely, in a divergent approach, a multi-functional core could be reacted with building blocks that contain groups capable of reacting with the isocyanate, allowing for the stepwise growth of the dendrimer from the inside out. instras.com

As a Chiral Derivatizing Agent for Analytical Studies

The presence of a stereocenter at the carbon atom adjacent to the isocyanate group makes this compound a powerful chiral derivatizing agent (CDA). When a single enantiomer of this compound is reacted with a racemic mixture of another chiral compound, it produces a pair of diastereomers. These diastereomers have distinct physical and spectroscopic properties, which can be exploited for analytical purposes.

Resolution of Racemic Alcohols and Amines

The resolution of a racemic mixture involves separating its two enantiomers. One common chemical method is to convert the enantiomers into diastereomers, which can then be separated by standard laboratory techniques like crystallization or chromatography. google.comwhiterose.ac.uk

When a pure enantiomer of this compound reacts with a racemic alcohol (containing both R and S enantiomers), it forms two different diastereomeric urethanes. Similarly, reaction with a racemic amine yields two diastereomeric ureas. nih.govresearchgate.net

(R)-Isocyanate + (R/S)-Alcohol → (R,R)-Urethane + (R,S)-Urethane

(R)-Isocyanate + (R/S)-Amine → (R,R)-Urea + (R,S)-Urea

Because these diastereomers have different physical properties, such as solubility and affinity for chromatographic stationary phases, they can be separated. Once separated, the individual diastereomers can be chemically treated to cleave the derivatizing agent, yielding the pure enantiomers of the original alcohol or amine. This makes the isocyanate an effective tool for the preparative separation of chiral molecules. mdpi.com

Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. Chiral derivatization is a widely used method for determining e.e. using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.gov

After reacting the chiral sample (e.g., an alcohol or amine of unknown enantiomeric purity) with an enantiopure sample of this compound, the resulting mixture of diastereomers is analyzed. In ¹H NMR spectroscopy, the protons in the vicinity of the newly formed stereocenters will have slightly different chemical environments in each diastereomer, leading to separate, distinguishable signals. The relative areas of these signals can be determined by integration. This ratio of integrals is equal to the ratio of the diastereomers, which directly reflects the enantiomeric ratio of the original sample.

Table 2: Analytical Data from Chiral Derivatization

| Analytical Technique | Observable Difference between Diastereomers | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Different chemical shifts for specific protons | Ratio of diastereomers (from signal integration) |

| HPLC (Chiral or Achiral) | Different retention times | Separation and quantification of diastereomers |

| Gas Chromatography (GC) | Different retention times | Separation and quantification of volatile diastereomers |

This method provides a reliable and accurate way to quantify the enantiomeric excess of a wide range of chiral alcohols and amines.

Development of Novel Synthetic Methodologies

The reactivity of the isocyanate group makes this compound a candidate for the development of new synthetic reactions, particularly in the area of multicomponent reactions (MCRs). MCRs are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. mdpi.com These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity.

Isocyanates are known to participate in various cycloaddition and insertion reactions. The specific structure of this compound could be leveraged to design new MCRs to synthesize novel heterocyclic compounds or complex acyclic structures. Furthermore, its application in solid-phase organic synthesis, where reagents are attached to a polymer support, offers pathways for creating libraries of compounds for drug discovery and materials science. researchgate.net By anchoring the molecule to a solid support via its aromatic ring, the isocyanate group remains available for subsequent reactions, facilitating the construction of complex molecules with simplified purification steps. The exploration of this compound's reactivity continues to open doors for innovative and efficient synthetic strategies. mdpi.com

Future Research Directions and Innovations

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The chemical industry is undergoing a significant transition towards more sustainable and renewable manufacturing processes, driven by environmental concerns and regulatory pressures. patsnap.com A primary focus in the synthesis of aromatic isocyanates like 1-(1-Isocyanatoethyl)-3-methoxybenzene is the development of novel catalytic systems that minimize environmental impact. patsnap.com Traditional isocyanate synthesis often involves hazardous reagents and energy-intensive conditions. Future research will prioritize greener and more sustainable manufacturing processes. sciencedaily.com

A promising avenue is the development of heterogeneous catalysts that can be easily recovered and reused, reducing waste and preventing metal contamination in the final products. sciencedaily.com For instance, researchers have developed innovative heterogeneous geminal atom catalysts (GACs) that have demonstrated the ability to lower the carbon footprint of chemical reactions by a factor of ten compared to conventional methods. sciencedaily.com Such catalysts often feature unique structures that are dynamic and adaptable, efficiently bringing reactants together and lowering the activation energy required for the chemical reaction to proceed. sciencedaily.com Applying these principles to the synthesis of this compound could lead to more efficient and environmentally benign production routes. The goal is to create catalytic methods that not only reduce energy consumption and waste but also avoid the use of toxic intermediates commonly associated with traditional isocyanate synthesis. patsnap.com

| Catalyst Type | Potential Advantages for Isocyanate Synthesis | Research Focus |

| Heterogeneous Catalysts | Easy recovery and reusability, reduced waste, lower risk of product contamination. sciencedaily.com | Designing robust catalysts with high stability and activity for continuous flow processes. |

| Geminal Atom Catalysts (GACs) | Significantly lower carbon footprint, high efficiency, dynamic and adaptable structures. sciencedaily.com | Optimizing metal-ion spacing and support structure for specific isocyanate synthesis reactions. |

| Biocatalysts | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering for non-traditional isocyanate synthesis pathways. |

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

| Technology | Application in this compound Research | Potential Outcome |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthesis parameters, proposal of novel derivatives. ijsetpub.com | Faster development of efficient synthesis routes and discovery of new functional materials. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, on-demand synthesis of derivatives and polymers. sciencedaily.comsynthiaonline.com | Accelerated discovery cycle, rapid material prototyping. |

| AI-driven Retrosynthesis | Identification of novel and more efficient synthetic routes from available starting materials. synthiaonline.com | More cost-effective and sustainable production methods. |

Design of Advanced Polymeric Architectures with Tailored Functionalities

The structure of this compound makes it an ideal building block for creating advanced polymers with precisely controlled architectures and tailored functionalities. researchgate.netpolimi.it A "design by architecture" approach can be employed to systematically investigate how adjustments to the polymer's topology influence its final properties and performance in specific applications, such as nanomedicine and drug delivery. polimi.it

Researchers are exploring the synthesis of complex yet well-defined macromolecular topologies, including linear, comb-like, and brush block copolymers. polimi.itgoogle.com By strategically incorporating this compound into these architectures, it is possible to control parameters like nanoparticle size, drug-loading capacity, and interactions with biological systems. polimi.it The methoxy (B1213986) group on the aromatic ring can influence the polymer's solubility and electronic properties, while the reactive isocyanate handle allows for the formation of polyurethane backbones or for post-polymerization modification to attach specific functional moieties or bioactive molecules. nih.gov This versatility allows for the creation of nanomaterials with specific characteristics required for a final product, such as enhanced stability in biological fluids or improved mucoadhesive properties for targeted drug delivery. polimi.it

Expanding the Scope of Asymmetric Reactions Involving the Compound

The presence of a stereocenter at the ethyl group of this compound introduces the element of chirality, which is crucial in many advanced applications, particularly in pharmaceuticals and biologically active materials. Future research will focus on developing highly enantioselective synthetic methods to control this stereocenter. Catalytic asymmetric synthesis provides a powerful tool for producing chiral molecules with high enantiomeric excess. researchgate.net

The development of novel chiral catalysts, potentially based on copper or other transition metals, could enable the asymmetric synthesis of the monomer itself or its precursors. researchgate.net This would allow for the production of enantiomerically pure (R)- or (S)-1-(1-Isocyanatoethyl)-3-methoxybenzene. These chiral monomers could then be used to synthesize stereoregular polymers with unique properties, such as the ability to self-assemble into chiral superstructures or to interact selectively with biological targets. Furthermore, exploring asymmetric reactions where the isocyanate group itself participates, such as in the formation of chiral urethane (B1682113) linkages, could open up new avenues for creating complex, three-dimensional polymeric structures with precisely controlled stereochemistry.

Development of Bio-Derived or Renewable Pathways for Aromatic Isocyanates

A major thrust in modern chemistry is the shift from petroleum-based feedstocks to renewable, bio-based resources. mostwiedzy.plresearchgate.net Aromatic isocyanates, which are invaluable commodity chemicals for polymer manufacturing, are traditionally derived from petroleum. nih.gov Significant research efforts are now directed towards developing robust routes to renewable aromatic isocyanates from biomass. nih.gov

One successful approach involves the conversion of D-galactose into renewable terephthalates, which are then transformed into aromatic diisocyanates. nih.gov Another promising strategy utilizes lignin-derived platform chemicals, such as guaiacol (B22219) and vanillyl alcohol, to synthesize new bio-based aromatic diisocyanates through phosgene-free routes. chemrxiv.org These methods often involve steps like electrochemical decarboxylative aromatization or the use of di-tert-butyl dicarbonate (B1257347) as a phosgene (B1210022) replacement, representing greener and safer chemical processes. nih.govchemrxiv.org Adapting these bio-based strategies to produce this compound or its precursors could drastically improve the sustainability profile of polymers derived from it. The long-term goal is to develop green polyurethanes with properties and performance comparable to their fossil-based counterparts, thereby reducing the environmental footprint of this important class of materials. mostwiedzy.plresearchgate.net

| Bio-based Feedstock | Key Conversion Steps | Relevance to Aromatic Isocyanate Synthesis |

| D-Galactose | Diels-Alder cycloaddition, electrochemical decarboxylative aromatization, Curtius rearrangement. nih.gov | Provides a pathway to renewable aromatic cores like terephthalates, which are precursors to isocyanates. nih.gov |

| Lignin (e.g., Guaiacol) | Williamson-type alkylation, Smiles rearrangement, conversion of amine to isocyanate (phosgene-free). chemrxiv.org | Directly utilizes aromatic building blocks from abundant biomass to create functionalized aromatic isocyanates. chemrxiv.org |

| Natural Oils / Cellulose (B213188) | Various chemical transformations to create aromatic precursors. patsnap.com | Diversifies the portfolio of renewable starting materials for the chemical industry. patsnap.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.